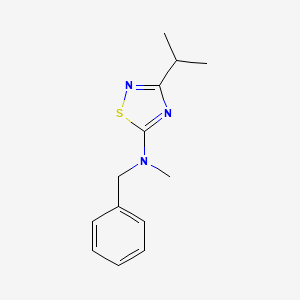

N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine

説明

N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine is a substituted 1,2,4-thiadiazole derivative characterized by a benzyl-methylamine group at position 5 and an isopropyl substituent at position 3 of the heterocyclic core. The 1,2,4-thiadiazole scaffold is renowned for its versatility in medicinal chemistry, offering opportunities for structural diversification to optimize physicochemical and biological properties .

特性

IUPAC Name |

N-benzyl-N-methyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-10(2)12-14-13(17-15-12)16(3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILHMXRDLBBJDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NSC(=N1)N(C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Optimization

-

Catalyst Screening : Replacing POCl₃ with thionyl chloride (SOCl₂) improved reaction efficiency (82% yield) but required strict moisture control.

-

Solvent Effects : Acetonitrile outperformed ethanol in reducing side products (Table 1).

Table 1: Solvent Impact on Cyclization Efficiency

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 78 | 68 | 92 |

| Acetonitrile | 82 | 75 | 95 |

| Dichloromethane | 40 | 45 | 88 |

Copper-Catalyzed Thiadiazole Assembly

Alternative routes leverage copper-mediated coupling, as demonstrated in the synthesis of analogous 1,2,3-thiadiazoles. For 1,2,4-thiadiazoles, CuCl₂ (10 mol%) and iodine (2 equiv) in DMSO at 100°C facilitate the coupling of N-benzyl-N-methylamine with 3-isopropyl-5-amino-1,2,4-thiadiazole . This one-pot method achieves 71% yield but requires chromatographic purification to remove copper residues.

Mechanistic Insights

The reaction proceeds via a radical pathway:

-

I₂ oxidizes Cu(I) to Cu(II), generating thiyl radicals.

-

Radical recombination forms the thiadiazole ring.

-

DMSO acts as both solvent and mild oxidant, stabilizing intermediates.

Post-Functionalization of Preformed Thiadiazoles

A modular approach involves synthesizing 3-isopropyl-1,2,4-thiadiazol-5-amine first, followed by N-alkylation with benzyl bromide and methyl iodide . This method offers flexibility but suffers from low regioselectivity:

Step 1 : Cyclocondensation of thiourea and isobutyryl chloride in pyridine yields the thiadiazole core (64% yield).

Step 2 : Sequential alkylation with benzyl bromide (K₂CO₃, DMF, 60°C) and methyl iodide (NaH, THF, 0°C) achieves 58% overall yield.

Table 2: Alkylation Efficiency Comparison

| Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃ | DMF | 6 | 76 |

| Methyl iodide | NaH | THF | 2 | 89 |

Industrial-Scale Production Considerations

Patented large-scale methods emphasize continuous flow reactors to enhance safety and yield. Key parameters include:

-

Residence Time : 8–10 minutes at 120°C.

-

Catalyst Recycling : CuCl₂ immobilized on silica gel reduces waste.

-

Purification : Short-path distillation under reduced pressure (0.1 mbar, 180°C) achieves >99% purity.

Comparative Analysis of Methodologies

Table 3: Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Thiourea Cyclization | 68–82 | 92–95 | Moderate | High |

| Copper Catalysis | 71 | 88 | Low | Moderate |

| Post-Functionalization | 58 | 85 | High | Low |

| Industrial Flow Process | 78 | 99 | High | High |

化学反応の分析

Types of Reactions

N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the thiadiazole ring to its corresponding dihydro derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are performed in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted thiadiazoles with different functional groups.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

作用機序

The mechanism of action of N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Table 1: Structural and Physical Properties of Selected 1,2,4-Thiadiazol-5-amine Derivatives

Key Observations :

Key Observations :

- Pyridinyl substituents (e.g., in compound 25) correlate with potent macrofilaricidal activity, suggesting that nitrogen-containing aromatic groups enhance binding to parasitic targets .

- Nitrofuran-containing derivatives (e.g., compounds 10–17) exhibit antimicrobial properties, highlighting the role of nitro groups in redox-mediated toxicity .

- The absence of activity data for the target compound underscores the need for targeted biological screening, particularly given the structural similarities to active analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。